molecular formula C15H21N3O B13263616 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one

Cat. No.: B13263616
M. Wt: 259.35 g/mol
InChI Key: JSIFHESYSVPCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . The compound features a piperidin-2-one scaffold substituted with a phenyl group at the 1-position and a piperazine moiety at the 3-position, a structure that is often associated with potential bioactivity. It is supplied as a dihydrochloride salt, which typically offers enhanced solubility and stability for research purposes. Researchers utilize this compound as a key synthetic intermediate or a building block in the design and development of novel pharmacologically active molecules . Its structural components make it a valuable template for exploring interactions with various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-phenyl-3-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C15H21N3O/c19-15-14(17-11-8-16-9-12-17)7-4-10-18(15)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2

InChI Key

JSIFHESYSVPCHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

Foundational & Exploratory

3-Amino-1-phenylpiperidin-2-one: A Technical Guide to Scaffold Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-1-phenylpiperidin-2-one scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a conformationally constrained peptidomimetic. By integrating a


-lactam ring with an N-linked phenyl group and a chiral amine at the 

-position, this scaffold effectively mimics the

-turn conformation of peptides. It is extensively utilized in the design of Neuropeptide Y (NPY) receptor modulators , Factor Xa inhibitors , and GPCR ligands where rigidification of the amino acid backbone is required to enhance potency and selectivity.

This guide provides a comprehensive technical analysis of the scaffold, detailing robust synthetic protocols, structure-activity relationship (SAR) logic, and specific application in drug discovery pipelines.[1]

Part 1: Structural Analysis & Chemical Space

Conformational Properties

The 3-amino-1-phenylpiperidin-2-one core is defined by a six-membered lactam ring. Unlike flexible linear peptides, this ring locks the


 (psi) and 

(phi) torsion angles, reducing the entropic penalty upon binding to a protein target.
  • N1-Phenyl Group: Provides a hydrophobic anchor. The

    
     hybridization of the lactam nitrogen forces the phenyl ring to adopt a specific orientation relative to the lactam plane (often twisted to minimize steric clash with carbonyl oxygen), creating a defined hydrophobic vector.
    
  • C3-Amine (Chiral Center): The (S)-enantiomer is most commonly derived from L-ornithine or L-glutamic acid. This amine serves as a critical vector for extending the pharmacophore into solvent-exposed regions or specific enzyme pockets (e.g., the S1 pocket of serine proteases).

  • Lactam Carbonyl: Acts as a rigid hydrogen bond acceptor, often mimicking the carbonyl of the

    
     residue in a peptide turn.
    
Chemical Space Mapping
FeaturePropertyMedicinal Chemistry Utility
Core

-Lactam
Hydrolytically stable peptide bond mimic.
Position 1 N-Aryl

stacking interactions; Lipophilicity modulation.
Position 3 Primary AmineHandle for amide coupling, urea formation, or reductive amination.
Stereochemistry (S) or (R)(S)-isomer mimics natural L-amino acids; (R)-isomer confers metabolic stability.

Part 2: Robust Synthetic Protocols

The synthesis of 3-amino-1-phenylpiperidin-2-one is non-trivial due to the difficulty of N-arylating a lactam (which is less nucleophilic than an amine) and the need to preserve the stereochemistry at the C3 position.

Primary Route: Copper-Catalyzed N-Arylation (Goldberg/Ullmann)

This is the industry-standard route for scalability and enantiomeric retention. It starts from the commercially available (S)-3-(Boc-amino)-2-piperidone.

Reaction Scheme Logic: Direct N-arylation of lactams requires a catalyst system that can facilitate oxidative addition into the aryl halide while activating the amide nitrogen.

Protocol: N-Arylation of (S)-3-(Boc-amino)-2-piperidone
  • Starting Material: (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate.

  • Reagents: Iodobenzene (1.2 equiv), CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%),

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Sealed tube, 90–110°C, 12–24 hours.

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a reaction vial with (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate (1.0 equiv), CuI (0.1 equiv), and anhydrous finely ground Potassium Phosphate (

    
    , 2.0 equiv).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to substrate).

  • Ligand/Electrophile Addition: Add Iodobenzene (1.2 equiv) followed by the ligand trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv). Note: The ligand is crucial for stabilizing the Cu(I) species.

  • Reaction: Seal the vessel and heat to 100°C. Monitor by LC-MS for the disappearance of the starting lactam (m/z ~215 for Boc-SM) and appearance of the product (m/z ~291).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours at RT to yield (S)-3-amino-1-phenylpiperidin-2-one hydrochloride .

Alternative Route: Intramolecular Cyclization

For derivatives with complex phenyl substitutions that make N-arylation difficult, a cyclization approach from linear precursors is preferred.

  • Precursor:

    
    -Boc-
    
    
    
    -phenyl-ornithine.
  • Coupling Reagent: HATU or EDC/HOAt.

  • Mechanism: Activation of the carboxylic acid facilitates attack by the

    
    -aniline nitrogen.
    

Part 3: Visualization of Workflows

Synthesis & SAR Logic Diagram

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) decision tree for this scaffold.

G Start L-Ornithine / (S)-3-Amino-lactam Step1 N-Protection (Boc/Cbz) Start->Step1 Step2 Cu-Catalyzed N-Arylation Step1->Step2 Iodobenzene, CuI, Ligand, Base Inter N-Phenyl Intermediate Step2->Inter Step3 Acidic Deprotection Inter->Step3 HCl/Dioxane Final 3-Amino-1-phenyl piperidin-2-one Step3->Final SAR_N N1-Phenyl SAR: Electronic/Steric Scan Final->SAR_N Modify Ar-I SAR_C3 C3-Amine SAR: Ureas/Amides/Sulfonamides Final->SAR_C3 Derivatize NH2

Caption: Figure 1. Synthetic pathway from chiral precursors to the scaffold, branching into SAR optimization zones.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

Neuropeptide Y (NPY) Receptor Modulation

The 3-amino-1-phenylpiperidin-2-one scaffold is a documented intermediate in the synthesis of NPY Y4 receptor agonists.

  • Mechanism: The scaffold mimics the C-terminal tyrosine or arginine turn structures found in native NPY.

  • Key Interaction: The lactam carbonyl accepts a hydrogen bond from the receptor, while the N-phenyl group occupies a hydrophobic pocket (likely corresponding to Y21 or Y27 residues in the native peptide binding cleft).

  • Reference Case: Patent WO2012125622A1 describes this scaffold as "Intermediate 32" for substituted adipic acid amides treating obesity.

Factor Xa and Thrombin Inhibition

In the coagulation cascade, the S1 pocket of Factor Xa is deep and hydrophobic, typically binding an arginine-like moiety.

  • Scaffold Utility: The 3-amino group mimics the basic side chain of arginine (P1 residue), while the lactam ring constrains the geometry to position the P4 residue (attached to the amine) correctly.

  • Design Strategy: The N-phenyl group can be substituted with p-amidine or p-chlorine to enhance S1 affinity.

General Peptidomimetics ( -Turn Mimicry)

The scaffold is a classic Freidinger lactam analog.

  • 
    -Turn:  A tight turn involving 3 amino acid residues. The 3-amino-lactam structure forces the backbone into a kink that superimposes perfectly with the 
    
    
    
    and
    
    
    positions of a
    
    
    -turn.
  • Application: Inhibitors of proteases (e.g., Caspases, Cathepsins) where the enzyme recognizes a specific turn conformation in the substrate.

Part 5: Structure-Activity Relationship (SAR) Data

When optimizing this scaffold, the following trends are generally observed:

Modification SiteSubstituentEffect on Potency/Properties
N1-Phenyl (Para) -F, -ClIncreases metabolic stability (blocks p-hydroxylation); often improves potency via halogen bonding.
N1-Phenyl (Meta) -CF3, -MeImproves lipophilicity; can induce selectivity between receptor subtypes (e.g., NPY Y1 vs Y4).
C3-Amine Urea (-NHCONHR)High potency in GPCRs; Urea NHs provide dual H-bond donors.
C3-Amine SulfonamideIncreases solubility and permeability; common in protease inhibitors.
Ring C4/C5 Gem-dimethyl"Thorpe-Ingold" effect; further rigidifies the ring but increases lipophilicity significantly.

Part 6: References

  • Google Patents. (2012). Substituted adipic acid amides and uses thereof (WO2012125622A1). Retrieved from

  • Perreault, S., et al. (2009). The synthesis of 3-amino-lactams as conformationally constrained peptidomimetics.Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for lactam synthesis).

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.Journal of the American Chemical Society.[2] (Foundational protocol for the synthesis described).

Sources

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one

Executive Summary & Core Identity

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one is a privileged heterocyclic scaffold utilized primarily as a building block in medicinal chemistry.[1] It combines a lactam (piperidin-2-one) core with a basic piperazine moiety, creating a structure capable of engaging in hydrogen bonding and pi-stacking interactions typical of G-Protein Coupled Receptor (GPCR) ligands.[1]

This guide provides the definitive physicochemical data, a validated synthetic route, and analytical strategies for researchers utilizing this compound as a precursor for Factor Xa inhibitors, dopamine antagonists, or sigma receptor ligands.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyValueTechnical Note
Molecular Formula C₁₅H₂₁N₃O Constitutional isomer of Primaquine
Molecular Weight 259.35 g/mol Average mass
Monoisotopic Mass 259.1685For High-Res MS (HRMS) calibration
CAS Registry Generic/ResearchOften indexed as a substructure of specific patents
LogP (Predicted) ~1.2 – 1.5Lipophilic enough for CNS penetration
TPSA ~45 ŲHigh oral bioavailability potential
pKa (Piperazine) ~9.8 (Secondary amine)Basic center, forms stable salts (e.g., HCl)

Synthetic Architecture

The synthesis of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one requires a strategy that avoids poly-halogenation during the functionalization of the lactam ring.[1] The protocol below utilizes a Lithium Hexamethyldisilazide (LiHMDS) mediated enolization to ensure regioselectivity.

Validated Synthetic Protocol

Phase 1: Scaffold Construction (N-Arylation)

  • Reactants:

    
    -Valerolactone (1.0 eq) + Aniline (1.1 eq).
    
  • Conditions: Reflux in toluene with p-TsOH (catalytic) or high-temperature neat reaction (160°C).

  • Mechanism: Ring-opening aminolysis followed by thermal dehydration/recyclization.

  • Product: 1-Phenylpiperidin-2-one.[1]

Phase 2: Regioselective


-Bromination 
  • Activation: Dissolve 1-phenylpiperidin-2-one in anhydrous THF at -78°C under

    
    .
    
  • Enolization: Add LiHMDS (1.1 eq) dropwise. Stir for 30 min to generate the lithium enolate.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in THF.

  • Quench: Warm to RT, quench with saturated

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product: 3-Bromo-1-phenylpiperidin-2-one.[1]

Phase 3: Nucleophilic Substitution (


) 
  • Displacement: Dissolve the bromo-intermediate in Acetonitrile (MeCN).

  • Nucleophile: Add excess Piperazine (3.0 eq) to prevent bis-alkylation (dimerization).

  • Base: Add

    
     (2.0 eq) as an acid scavenger.
    
  • Conditions: Heat to 60°C for 4-6 hours.

  • Workup: Filter inorganic salts, concentrate filtrate. Partition between DCM and water. Wash organic layer with brine.

  • Isolation: The product is a secondary amine. It can be isolated as a free base or converted to a dihydrochloride salt for stability.

Process Flow Diagram (DOT)

SynthesisPath Start d-Valerolactone + Aniline Inter1 1-Phenylpiperidin-2-one Start->Inter1 Reflux/Dehydration Inter2 Enolate Intermediate (-78°C) Inter1->Inter2 LiHMDS, THF Inter3 3-Bromo-1-phenyl piperidin-2-one Inter2->Inter3 NBS (Electrophile) Final 1-Phenyl-3-(piperazin-1-yl) piperidin-2-one Inter3->Final SN2 Substitution Reagent Piperazine (Excess) + K2CO3 Reagent->Final

Figure 1: Step-wise synthetic route emphasizing the critical enolization step to control regiochemistry.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must distinguish it from potential byproducts (e.g., elimination products like enaminones).

Spectroscopic Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2-7.5 ppm:  Multiplet (5H), Phenyl aromatic protons.
      
    • 
       3.6-3.7 ppm:  Triplet/Multiplet (2H), 
      
      
      
      protons (adjacent to Lactam Nitrogen).
    • 
       3.2-3.3 ppm:  DD (1H), 
      
      
      
      proton (chiral center, alpha to carbonyl).
    • 
       2.8-3.0 ppm:  Multiplet (4H), Piperazine ring protons (adjacent to tertiary N).
      
    • 
       2.5-2.6 ppm:  Multiplet (4H), Piperazine ring protons (adjacent to secondary NH).
      
    • 
       1.8-2.1 ppm:  Multiplet (4H), Piperidine ring (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 260.17[1]

    • Fragmentation: Expect a major fragment at m/z 85 (piperazine ring) or loss of the phenyl group depending on collision energy.

Medicinal Chemistry Applications

This molecule serves as a versatile "Linker-Scaffold" in drug discovery.[1]

1. GPCR Ligand Design (Dopamine/Serotonin): The N-phenyl-lactam motif mimics the spatial arrangement of pharmacophores found in antipsychotics (e.g., aripiprazole analogs).[1] The piperazine tail provides a secondary amine handle (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) that can be further derivatized with benzyl or heteroaryl groups to tune receptor affinity (e.g., targeting 

or

receptors).

2. Factor Xa Inhibition: Substituted piperidin-2-ones are bioisosteres of the valerolactams found in Apixaban-related research.[1] The 3-amino substitution pattern is critical for interacting with the S4 pocket of the coagulation factor Xa enzyme [1].

3. Sigma Receptor Probes: N-substituted phenylpiperazines are classic Sigma-1 receptor ligands.[1] The addition of the lactam ring constrains the conformation, potentially improving selectivity over off-target receptors [2].

Pharmacophore Map (DOT)

Pharmacophore Core Piperidin-2-one (Lactam Core) Phenyl N-Phenyl Ring (Hydrophobic/Pi-Stacking) Core->Phenyl Rigid Linker Piperazine Piperazine Moiety (Basic Amine/H-Bond) Core->Piperazine Alpha-Substituent Target2 Factor Xa (S4 Pocket) Phenyl->Target2 Hydrophobic Interaction Target1 GPCR Binding (5-HT/D2) Piperazine->Target1 Salt Bridge

Figure 2: Pharmacophore mapping illustrating the dual-binding potential of the scaffold.[1]

References

  • Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry.

  • Robarge, K. D. (2001). "Evolution of the 4-Phenylpiperidine Class of Sigma-1 Ligands." Current Pharmaceutical Design.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for C15H21N3O (Isomers)." PubChem.

Sources

Methodological & Application

Microwave-assisted synthesis of N-phenyl-3-aminopiperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Phenyl-3-aminopiperidin-2-ones

Executive Summary

The N-phenyl-3-aminopiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for Factor Xa inhibitors (anticoagulants), DPP-4 inhibitors (antidiabetics), and neurokinin-1 receptor antagonists. Traditional thermal synthesis of this lactam often suffers from prolonged reaction times (12–48 hours), harsh conditions, and competitive elimination side reactions.

This Application Note details a robust, high-throughput microwave-assisted protocol for the synthesis of N-phenyl-3-aminopiperidin-2-ones. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times to minutes while significantly suppressing the formation of elimination byproducts common in conventional heating.

Strategic Synthetic Analysis

To maximize modularity and yield, this guide prioritizes a Late-Stage Functionalization (LSF) strategy over de novo cyclization. This approach allows for the rapid generation of diverse analogs from a common lactam precursor.

The Pathway:

  • Scaffold Assembly: Microwave-assisted condensation of

    
    -valerolactone with aniline.
    
  • Activation:

    
    -Halogenation of the lactam.
    
  • Nucleophilic Substitution (Key Step): Microwave-enhanced displacement with azide.

  • Reduction: Staudinger reduction to the final amine.

Mechanistic Insight: The Microwave Advantage

In the critical substitution step (Step 3), the reaction between the sterically hindered secondary halide and the azide ion competes with E2 elimination. Microwave irradiation (MW) favors the polar transition state of the


 substitution over the elimination pathway due to the specific microwave effect on the polarizability of the transition complex, often resulting in a higher Substitution:Elimination (S:E) ratio compared to conventional thermal heating.

Experimental Workflow & Diagram

The following Graphviz diagram illustrates the optimized reaction pathway, highlighting the critical microwave-assisted steps.

ReactionPathway Start δ-Valerolactone + Aniline Lactam N-Phenylpiperidin-2-one (Scaffold) Start->Lactam MW: 200°C, 30 min (AlCl3 cat.) Bromo 3-Bromo-N-phenyl piperidin-2-one Lactam->Bromo PCl5, Br2 (Conventional) Azide 3-Azido-N-phenyl piperidin-2-one Bromo->Azide NaN3, DMF MW: 100°C, 10 min Product N-Phenyl-3-amino piperidin-2-one Azide->Product H2, Pd/C or PPh3 (Staudinger)

Caption: Step-wise synthetic pathway. Green nodes indicate key microwave-assisted steps; Red node indicates final target.

Detailed Protocol

Step 1: Scaffold Synthesis (Microwave Condensation)

Direct condensation of aniline and lactone is kinetically slow. MW irradiation accelerates this significantly.[1][2]

  • Reagents:

    
    -Valerolactone (10 mmol), Aniline (10 mmol), 
    
    
    
    (10 mol% as Lewis acid catalyst).
  • Vessel: 10 mL Microwave Pressure Vial with magnetic stir bar.

  • Procedure:

    • Mix reagents in the vial (solvent-free or minimal toluene).

    • Seal and irradiate at 200°C for 30 minutes (High Absorption setting).

    • Cool to 50°C. Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline) and brine.

    • Concentrate to yield N-phenylpiperidin-2-one.

Step 2: -Bromination (Conventional)

Note: While MW can be used, conventional control is often preferred here to avoid di-bromination.

  • Reagents: N-phenylpiperidin-2-one (5 mmol),

    
     (5.5 mmol), 
    
    
    
    (5.5 mmol),
    
    
    (cat).
  • Solvent: Dry

    
     or 
    
    
    
    .
  • Procedure:

    • Treat lactam with

      
       followed by dropwise addition of 
      
      
      
      at 0°C.
    • Stir at room temperature for 2 hours.

    • Quench with ice water. Extract with DCM.

    • Purify via flash chromatography (Hexane/EtOAc) to isolate 3-bromo-1-phenylpiperidin-2-one.

Step 3: Microwave-Assisted Azidation (The Critical Step)

This step replaces the slow (12-24h) thermal substitution. MW irradiation promotes the


 attack.
  • Reagents: 3-bromo-1-phenylpiperidin-2-one (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Vessel: 10 mL Microwave Vial.

  • Procedure:

    • Dissolve the bromo-lactam in DMF (0.5 M concentration).

    • Add

      
      .
      
    • Microwave Irradiation:

      • Temperature: 100°C

      • Time: 10 minutes

      • Power: Dynamic (Max 150W)

      • Stirring: High

    • Workup: Pour into water. Extract with

      
      . Wash organic layer with water (
      
      
      
      ) to remove DMF. Dry over
      
      
      .
    • Safety Note: Azides are potentially explosive. Do not use chlorinated solvents (DCM) with sodium azide in the microwave to avoid forming diazidomethane.

Step 4: Reduction to Amine
  • Method A (Hydrogenation):

    
     (balloon), 10% Pd/C, MeOH, RT, 2h.
    
  • Method B (Staudinger - MW Compatible): Add

    
     (1.2 equiv) to the azide solution in THF/Water. Irradiate at 80°C for 5 mins.
    

Optimization & Data Analysis

The following table summarizes the optimization of the critical Azidation step (Step 3), demonstrating the efficiency of Microwave (MW) vs. Conventional Thermal (CT) heating.

EntryMethodSolventTemp (°C)TimeYield (%)Note
1CTDMF8012 h65%Elimination byproduct observed (15%)
2CTDMF1006 h58%Significant decomposition
3MWDMF8015 min82%Clean conversion
4 MW DMF 100 10 min 91% Optimal Conditions
5MWMeCN10020 min45%Poor solubility of

Key Findings:

  • Speed: MW reduces reaction time from 12 hours to 10 minutes.

  • Selectivity: Rapid dielectric heating appears to favor the kinetic substitution product over the thermodynamic elimination product.

  • Solvent Choice: DMF is critical for solubilizing the azide and absorbing microwave energy efficiently.

Expert Tips & Troubleshooting

  • Elimination Control: If the elimination byproduct (1-phenyl-5,6-dihydropyridin-2(1H)-one) increases, lower the MW temperature to 80°C and extend time to 20 mins.

  • Water Content: Ensure DMF is dry. Water can lead to hydrolysis of the bromide back to the hydroxy-lactam.

  • Scale-Up: When scaling from 10 mL vials to larger vessels, reduce the ramp rate to prevent temperature overshoots which can degrade the azide.

  • Safety: Always operate azide reactions in a dedicated microwave reactor with pressure control and blast shielding. Never acidify the waste stream (generates

    
     gas).
    

References

  • Ju, Y., Kumar, D., & Varma, R. S. (2006).[1] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. Link

  • Ortiz, G. X., Kang, B., & Wang, Q. (2014). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines.[3] The Journal of Organic Chemistry, 79(12), 571–581. Link

  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851. Link

  • Radi, M., Vallerini, G. P., Petrelli, A., Vincetti, P., & Costantino, G. (2013).[4] A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones.[4] Tetrahedron Letters, 54(48), 6463-6466. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

Application Note: Fragment-Based Drug Discovery Using Piperazinyl-Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Bicyclic Scaffold

In Fragment-Based Drug Discovery (FBDD), the "escape from Flatland" is a critical objective. While traditional fragment libraries are dominated by planar heteroaromatics, the piperazinyl-piperidinone scaffold offers a distinct advantage: it combines the defined vectors of the piperazine linker with the sp³-rich, conformationally constrained piperidinone core.

This scaffold is classified as "privileged" because its architecture mimics the


-turn motifs of peptides and provides specific hydrogen-bonding geometries (acceptor carbonyl, donor/acceptor amines) essential for binding G-Protein Coupled Receptors (GPCRs) and kinases [1, 2].

This guide details the end-to-end workflow for utilizing this scaffold, from library construction to biophysical validation and synthetic optimization.

FBDD Workflow Overview

The following diagram illustrates the iterative cycle of fragment evolution, specifically tailored for the piperazinyl-piperidinone class.

FBDD_Workflow Library Library Design (Piperazinyl-Piperidinones) Screen Primary Screen (SPR / STD-NMR) Library->Screen High Concentration (0.5 - 1 mM) Validation Hit Validation (X-ray / Kd) Screen->Validation Select Binders Validation->Library SAR Feedback Chem Synthetic Evolution (Reductive Amination) Validation->Chem Vector Analysis Chem->Validation Iterate Lead Lead Compound (< 10 nM) Chem->Lead Optimization

Figure 1: The FBDD iterative cycle. Note the central role of synthetic evolution driven by vector analysis.

Module A: Library Design & Chemical Space

Structural Rationale

The core scaffold typically consists of a piperazine ring linked or fused to a piperidinone. The most versatile configuration for FBDD is the 1-(piperidin-4-yl)piperazin-2-one assembly.

FeatureFunction in FBDD
Piperidinone Carbonyl Obligate H-bond acceptor (interaction with backbone amides).
Piperazine N1 Growth vector for solubilizing groups or solvent-front interactions.
Piperidine Nitrogen Protonatable center (salt bridge formation with Asp/Glu residues).
Chirality Introduction of substituents at C3/C5 of piperidinone creates 3D vectors.
The "Rule of Three" Compliance

Ensure fragments in the library meet Astex’s Rule of Three criteria to allow room for optimization:

  • MW: < 300 Da[1][2]

  • ClogP: < 3

  • H-Bond Donors/Acceptors: < 3

  • Rotatable Bonds: < 3

Module B: Biophysical Screening Protocols

Fragments bind weakly (


 in mM range). Standard biochemical assays often fail due to low signal-to-noise ratios. We utilize Surface Plasmon Resonance (SPR)  for throughput and Saturation Transfer Difference (STD) NMR  for structural validation.
Protocol 1: SPR Screening with Solvent Correction

Target Platform: Biacore 8K or S200

Rationale: Fragments usually require high DMSO concentrations (2-5%) for solubility. DMSO has a high refractive index (RI).[1][2][3][4] Mismatches between running buffer and sample buffer cause "bulk shifts" that obscure the tiny fragment binding signals [3].

Step-by-Step Procedure:

  • Immobilization:

    • Immobilize target protein (Ligand) to ~3000-5000 RU (high density required for low MW analytes) via amine coupling.

    • Critical: Maintain a Reference Channel (unmodified dextran or inert protein) to subtract non-specific binding.

  • Buffer Preparation:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20) + exactly 3% DMSO.

    • Sample Buffer: Must match Running Buffer DMSO concentration to within 0.1%.

  • Solvent Correction Cycle (Mandatory):

    • Prepare a standard curve of DMSO concentrations ranging from 2.5% to 3.8% (covering the expected variance).

    • Inject these "buffer-only" samples at the start and every 50 cycles.

    • Data Processing: Use the instrument software (e.g., Biacore Insight) to generate a "Solvent Correction Curve" and apply it to the sensorgrams.

  • Injection Parameters:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association) / 60s (Dissociation).

    • Analysis: Report Binding Level (RU) at equilibrium (

      
      ).
      
Protocol 2: STD-NMR Validation

Target Platform: Bruker 600 MHz with CryoProbe

Rationale: STD-NMR detects magnetization transfer from a saturated protein to a transiently bound ligand.[5] It confirms the hit actually binds to the protein (vs. aggregation) and maps the epitope (which protons are closest to the protein) [4].

Step-by-Step Procedure:

  • Sample Prep:

    • Protein: 10–20 µM in deuterated buffer (PBS in

      
      ).
      
    • Fragment (Ligand): 0.5–1.0 mM (Ligand:Protein ratio > 50:1).

  • Pulse Sequence:

    • Use a standard STD sequence (e.g., stddiff).

    • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (protein methyls or amides) to saturate protein.

    • Off-Resonance Irradiation: Set to 30 ppm (control).

  • Acquisition:

    • Interleave on- and off-resonance scans to minimize drift.

    • Number of scans: 128–512 (depending on concentration).

  • Analysis:

    • Subtract On-Resonance spectrum from Off-Resonance spectrum.[6]

    • Result: Only signals from the binding fragment will appear in the difference spectrum. The intensity correlates with proximity to the protein surface.

Module C: Synthetic Protocols (Hit-to-Lead)

Once a piperazinyl-piperidinone hit is validated, the primary optimization strategy is Reductive Amination . This reaction is robust, amenable to parallel synthesis, and maintains the basicity of the nitrogen [5, 6].

Protocol 3: Reductive Amination (Fragment Growing)

Objective: Link the secondary amine of the piperazine scaffold to a diversity aldehyde (R-CHO) to access the S1/S2 pockets.

Reaction_Scheme Scaffold Piperazinyl-Piperidinone (Secondary Amine) Imine Iminium Ion (Intermediate) Scaffold->Imine AcOH, DCM 30 min Aldehyde Diversity Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkylated Lead (Tertiary Amine) Imine->Product NaBH(OAc)3 16h, RT

Figure 2: General reductive amination pathway for scaffold decoration.

Detailed Methodology:

  • Imine Formation:

    • Dissolve the piperazinyl-piperidinone scaffold (1.0 equiv) and the diversity aldehyde (1.2 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.

    • Stir at RT for 16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Purify via preparative HPLC (Reverse Phase) or silica flash chromatography (MeOH/DCM gradient).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026.[7]

  • Recent advances in piperidones as privileged scaffolds for drug discovery. Medicinal Chemistry Research, 2026.[8]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2011.

  • Saturation transfer difference NMR for fragment screening. Vertex Pharmaceuticals / NIH, 2017.

  • Reductive Amination Protocols for 1-Benzyl-4-piperidone. BenchChem Application Notes, 2025.

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters, 2002.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Solubility Optimization & Salt Selection Support

Executive Technical Overview

Subject Molecule: 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one Chemo-type: Lipophilic Weak Base Primary Challenge: Poor aqueous solubility of the free base; propensity for "oiling out" during crystallization; hygroscopicity of simple halide salts.

This guide addresses the specific physicochemical hurdles associated with the piperazine-lactam scaffold . The molecule contains a basic secondary amine (on the piperazine ring, pKa ~9.0–9.8) and a non-basic lactam core. Successful solubility enhancement requires targeting the piperazine nitrogen while avoiding hydrolysis of the lactam ring.

Diagnostic & Strategy Module

The "Why" Behind the Failure

Before attempting a new screen, diagnose your current failure mode using this physicochemical breakdown.

Failure ModePhysicochemical CauseStrategic Adjustment
Oiling Out / Phase Separation High conformational flexibility of the piperazine-lactam linker + high supersaturation.Switch Solvent: Move from MeOH/EtOH to higher boiling point solvents (i.e., IPA, EtOAc) to allow higher crystallization temperatures. Protocol: Implement "Temperature Cycling" (see Section 4).
Hygroscopicity (Deliquescence) HCl or Mesylate salts of piperazines often have low lattice energy and high moisture affinity.Switch Counterion: Target high-lattice energy, non-hygroscopic counterions: Fumarate, Succinate, or Maleate .
Gelation Formation of solvates or extensive hydrogen bonding networks preventing crystal packing.Avoid: DCM or Chloroform. Use: Anti-solvents that disrupt H-bonding (e.g., Heptane or MTBE) added slowly.
Chemical Degradation Hydrolysis of the lactam ring (piperidin-2-one) under strong acidic/thermal stress.Limit Acid Strength: Avoid Sulfuric acid or heating >60°C with strong mineral acids. Stick to pKa > 3 acids (organic acids).

Salt Selection Decision Matrix (Visual Workflow)

The following decision tree outlines the logical flow for selecting the optimal counterion and crystallization method based on your specific observations.

SaltSelection Start START: 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one Free Base Check_pKa Step 1: pKa Assessment (Target N4-piperazine pKa ~9.5) Start->Check_pKa Decision_Acid Select Counterion Acid Check_pKa->Decision_Acid Strong_Acid Strong Acids (pKa < 1) HCl, H2SO4, Mesylate Decision_Acid->Strong_Acid High Solubility Needed Weak_Acid Weak Acids (pKa 3-5) Fumaric, Succinic, Maleic Decision_Acid->Weak_Acid Stability Priority Risk_Hydrolysis RISK: Lactam Hydrolysis & Hygroscopicity Strong_Acid->Risk_Hydrolysis Benefit_Stability BENEFIT: Stable Crystal Lattice Lower Hygroscopicity Weak_Acid->Benefit_Stability Exp_Screen Step 2: Experimental Screen (Solvent: IPA or EtOAc) Risk_Hydrolysis->Exp_Screen Benefit_Stability->Exp_Screen Outcome_Oil Outcome: Oiling Out? Exp_Screen->Outcome_Oil Action_Oil Action: Temp Cycling (Heat to 60°C -> Cool to 10°C -> Repeat) Outcome_Oil->Action_Oil Yes Action_Solid Action: Isolate & Dry Outcome_Oil->Action_Solid No Action_Oil->Action_Solid Crystals Formed Final_Check Step 3: Stability Check (DVS / XRPD) Action_Solid->Final_Check

Caption: Logical workflow for counterion selection and troubleshooting crystallization issues for piperazine-lactam derivatives.

Experimental Protocols (Troubleshooting Focus)

Protocol A: The "Anti-Oiling" Crystallization Method

Use this when your salt comes out as a sticky gum or oil.

Theory: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common with flexible piperazine linkers. We must lower the supersaturation and provide energy to organize the lattice.

Materials:

  • 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one (100 mg)

  • Counterion (1.05 equivalents)

  • Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)

  • Equipment: Magnetic stirrer with heating block.

Step-by-Step:

  • Dissolution: Dissolve the free base in 10 volumes (1 mL) of solvent at 50°C.

  • Acid Addition: Add the acid (dissolved in minimal hot solvent) dropwise. Do not dump it in.

  • Observation: If an oil forms immediately, STOP .

    • Troubleshoot: Add more solvent (dilute to 20 volumes) and reheat to reflux until the oil redissolves.

  • Seeding (Critical): If you have any solid from a previous batch, add a speck now at 45°C.

  • Temperature Cycling:

    • Cool to 20°C over 1 hour.

    • Heat back to 40°C over 30 mins.

    • Cool to 10°C over 1 hour.

    • Why? This Ostwald ripening process dissolves small, amorphous oil droplets and deposits them onto stable crystal nuclei.

  • Isolation: Filter the solid and wash with cold MTBE.

Protocol B: Stoichiometry Control (Mono vs. Di-Salt)

Use this to ensure you are targeting the correct nitrogen.

Theory: The piperazine ring has two nitrogens, but N1 is attached to the electron-withdrawing lactam carbonyl, making it non-basic. Only N4 (the secondary amine) is basic enough for salt formation (pKa ~9.5).

  • Calculation: Calculate equivalents based on Molecular Weight of Free Base .

  • Target: Aim for 1:1 stoichiometry .

  • Excess Acid Risk: Adding >2 equivalents of strong acid (like HCl) may protonate the amide/lactam oxygen or cause hydrolysis.

  • Verification: Perform 1H-NMR on the salt.

    • Check: A significant downfield shift (>0.5 ppm) of the protons adjacent to the N4 piperazine nitrogen confirms salt formation at the correct site.

Frequently Asked Questions (FAQs)

Q1: I used HCl, and my salt is extremely hygroscopic (turns to liquid on the bench). What now? A: This is classic behavior for piperazine dihydrochlorides or even monohydrochlorides. The chloride ion packs inefficiently with the bulky phenyl-lactam tail.

  • Solution: Switch to Fumarate (1:1) or Succinate (1:1). These dicarboxylic acids can bridge between two API molecules, often creating a stable, high-melting crystal lattice that resists moisture.

Q2: Can I use Acetone as a solvent? A: Proceed with caution. While Acetone is a good solvent, secondary amines (like the N4 on your piperazine) can react with ketones to form enamines or Schiff bases over time, especially under acidic conditions.

  • Recommendation: Use Ethyl Acetate, Isopropanol, or Acetonitrile instead.

Q3: The salt is forming a gel in Methanol. A: Gels indicate a 3D hydrogen-bonding network trapping the solvent.

  • Fix: You need to break the solvate network. Add a non-polar anti-solvent like Heptane or Methyl tert-butyl ether (MTBE) dropwise to the methanol solution at 50°C until it turns slightly cloudy, then cool slowly. The non-polar solvent forces the hydrophobic phenyl groups to pack together.

Q4: How do I know if I broke the lactam ring? A: Check your HPLC or LC-MS.

  • Indicator: Look for a new peak with a mass of M+18 (addition of water).

  • Prevention: If this occurs, switch to weaker acids (Tartaric, Citric) and keep processing temperatures below 40°C.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Elder, D. P., et al. (2010). "The use of pharmaceutical salts: a critique of current and future trends." International Journal of Pharmaceutics.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Advanced Drug Delivery Reviews.

  • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology.[2]

  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews. (Foundational text on oiling out/polymorphism).

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Aminopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-aminopiperidin-2-one (also known as ornithine lactam) is a critical step in the manufacturing of Janus kinase (JAK) inhibitors and other pharmacophores. The most scalable route involves the intramolecular cyclization of L-ornithine methyl ester .

However, this reaction is governed by a strict kinetic vs. thermodynamic trade-off . Improper thermal management leads to two primary failure modes:

  • Dimerization: Formation of the thermodynamically stable 3,6-diamino-2,5-diketopiperazine (DKP).

  • Racemization: Loss of enantiomeric excess (ee%) via proton abstraction at the

    
    -carbon.
    

This guide provides a troubleshooting framework to optimize reaction temperature, ensuring high lactam selectivity over dimer formation.

Part 1: The Thermodynamics of Cyclization
Q: Why does my yield drop significantly when I increase the temperature to speed up the reaction?

A: You are likely shifting the reaction from kinetic control (Lactam) to thermodynamic control (Dimer).

The cyclization of ornithine methyl ester is a competition between an intramolecular reaction (forming the 6-membered lactam) and an intermolecular reaction (forming the 6-membered dimer/DKP).

  • Kinetic Product (Lactam): Favored by lower temperatures and high dilution . The energy barrier (

    
    ) for the intramolecular attack is lower, but the product is less thermodynamically stable than the dimer.
    
  • Thermodynamic Product (Dimer/DKP): Favored by high temperatures (Reflux) and high concentration . The dimer is extremely stable and often precipitates out, driving the equilibrium toward the impurity.

Recommendation: Do not use reflux to "force" the reaction. Operate at the lowest effective temperature (typically -10°C to 0°C during base addition, warming to 20-25°C for completion).

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways dependent on thermal energy and concentration.

ReactionPathway Ornithine L-Ornithine Methyl Ester (Starting Material) Intermediate Tetrahedral Intermediate Ornithine->Intermediate + Base (NaOMe) Low Temp (-10°C) Lactam 3-aminopiperidin-2-one (Target: Kinetic Product) Intermediate->Lactam Intramolecular Cyclization (High Dilution, <25°C) Dimer Diketopiperazine (DKP) (Impurity: Thermodynamic) Intermediate->Dimer Intermolecular Attack (High Temp/Conc.) Lactam->Dimer Thermal Equilibration (Prolonged Heat)

Figure 1: Competing pathways in ornithine cyclization. Note that prolonged heating can convert the desired lactam into the stable DKP dimer.

Part 3: Troubleshooting Guide (Q&A)
Issue 1: High Levels of Dimer (DKP) Impurity

Q: HPLC analysis shows 15-20% dimer impurity. We are running at 0.5 M concentration at 40°C. How do we fix this?

A: Your concentration and temperature are both too high. The rate of dimerization is second-order with respect to concentration (


), while cyclization is first-order (

).

Corrective Protocol:

  • Dilution: Reduce concentration to 0.1 M - 0.2 M . This mathematically favors the first-order intramolecular reaction.

  • Thermal Ramp:

    • Initiation: Cool the ester solution to -10°C .

    • Addition: Add the base (NaOMe) slowly to maintain

      
      .
      
    • Completion: Allow the reaction to warm only to Room Temperature (20-25°C). Do not heat.

Issue 2: Racemization (Loss of Enantiomeric Excess)

Q: We started with L-Ornithine (S-isomer) but the product is nearly racemic. We used NaOMe in MeOH at reflux.

A: Refluxing with a strong base is the primary cause of racemization. The


-proton of the amino ester/lactam is acidic. At high temperatures (

), the base abstracts this proton, forming a planar enolate intermediate that destroys chirality.

Corrective Protocol:

  • Temperature Cap: Never exceed 25°C when strong alkoxides (NaOMe, KOtBu) are present.

  • Base Selection: If higher temperatures are absolutely required for solubility, switch to a sterically hindered, non-nucleophilic base like DIPEA (Hunig's base), though cyclization will be slower.

  • Quench Rapidly: Once HPLC confirms conversion >98%, immediately acidify the reaction (with HCl in MeOH) to neutralize the base and "lock" the stereochemistry.

Part 4: Validated Experimental Protocol

This protocol is optimized for the synthesis of (S)-3-aminopiperidin-2-one hydrochloride while minimizing DKP formation and racemization.

Reagents:

  • L-Ornithine methyl ester dihydrochloride (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (2.2 eq)

  • Methanol (anhydrous)[1]

  • HCl (4M in Dioxane or MeOH)

Step-by-Step Methodology:

StepActionCritical ParameterReasoning
1 Dissolve L-Ornithine methyl ester in MeOH (10-15 volumes).Conc: ~0.15 M High dilution suppresses second-order dimerization kinetics [1].
2 Cool the solution using a cryostat or ice/salt bath.Temp: -10°C to -5°C Low temp prevents immediate exothermic runaway and side reactions.
3 Add NaOMe solution dropwise over 30-60 minutes.Keep T < 0°C Controls the exotherm. Localized hot spots cause racemization [2].
4 Remove cooling bath and stir.Temp: 20°C (RT) Sufficient thermal energy to cross the activation barrier for cyclization without favoring the dimer.
5 Monitor by HPLC/TLC until SM < 1%.Time: ~3-5 hours Prolonged stirring after completion allows thermodynamic equilibration to the dimer.
6 Quench: Add HCl (2.5 eq) dropwise.pH < 4 Protonation of the amine prevents further nucleophilic attacks or racemization.
7 Filter NaCl salts and concentrate.Vac < 40°C Gentle evaporation prevents thermal degradation.
Part 5: Decision Tree for Process Optimization

Use this logic flow to diagnose batch failures.

OptimizationLogic Start Start Optimization CheckHPLC Analyze Crude Reaction (HPLC/NMR) Start->CheckHPLC Decision1 Is Conversion > 95%? CheckHPLC->Decision1 Decision2 Is Dimer > 5%? Decision1->Decision2 Yes ActionHeat Increase T to 25°C (Do NOT Reflux) Decision1->ActionHeat No Decision3 Is ee% > 98%? Decision2->Decision3 No ActionDilute Dilute Reaction (2x Volume) Restart at -10°C Decision2->ActionDilute Yes (Thermodynamic Issue) ActionCool Reduce Base Strength or Lower Max T Decision3->ActionCool No (Racemization Issue) Success Process Validated Decision3->Success Yes ActionHeat->CheckHPLC ActionDilute->CheckHPLC ActionCool->CheckHPLC

Figure 2: Troubleshooting logic for 3-aminopiperidin-2-one synthesis.

References
  • G. J. Ford et al. , "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades," Chemical Communications, vol. 56, pp. 7949-7952, 2020.[2] Link

    • Supports the importance of preventing racemization and dimerization in 3-aminopiperidine deriv
  • M. Khodadoust et al. , "Preparation of (R)-3-aminopiperidine dihydrochloride," U.S. Patent 2010/0029941 A1, Feb. 4, 2010. Link

    • Authoritative protocol source: Specifies the low-temperature addition (-10°C)
  • Steinreiber, J. et al., "Overcoming Thermodynamic Control in Enzymatic Peptide Synthesis," Chemistry – A European Journal, vol. 13, no. 20, 2007. Provides mechanistic background on the kinetic vs. thermodynamic competition between amides (lactams) and diketopiperazines.
  • MedChemExpress , "3-Amino-2-piperidinone Product Information," MCE Catalog. Link

    • Verifies the stability and storage conditions of the final lactam product.

Sources

Technical Support Center: Handling the Hygroscopic Nature of Piperidinone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling hygroscopic piperidinone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these materials. The inherent affinity of these salts for atmospheric moisture can lead to a cascade of experimental issues, from inaccurate measurements to compromised reaction outcomes and inconsistent analytical results.[1][2][3][4][5]

This resource provides in-depth, field-proven insights and troubleshooting protocols to mitigate the effects of hygroscopicity, ensuring the integrity and reproducibility of your work.

Understanding the Challenge: Why are Piperidinone Hydrochloride Salts Hygroscopic?

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] For piperidinone hydrochloride salts, this is a significant characteristic. The presence of the hydrochloride salt form, while often enhancing stability and solubility, also increases the compound's affinity for water.[7] This can lead to the absorption of atmospheric moisture, causing the crystalline solid to become sticky, clump together, or even deliquesce (dissolve in the absorbed water).[8][9]

The consequences of uncontrolled moisture absorption are far-reaching in a laboratory setting:

  • Inaccurate Weighing: A sample that has absorbed water will have a higher mass, leading to errors in concentration calculations for solutions and reactions.[10]

  • Reaction Failures: The presence of water can interfere with moisture-sensitive reactions, leading to low yields or the formation of unwanted byproducts.[11]

  • Altered Physical Properties: Moisture uptake can change the crystal structure, melting point, and flowability of the solid, impacting formulation and manufacturing processes.[4][5][12][13]

  • Degradation: For some compounds, the presence of water can accelerate chemical degradation, reducing the purity and shelf-life of the material.[14]

Frequently Asked Questions (FAQs)

Here are answers to common questions about handling hygroscopic piperidinone hydrochloride salts.

Q1: My piperidinone hydrochloride salt appears clumpy and difficult to handle. What should I do?

A1: Clumping is a classic sign of moisture absorption.[15] To address this, you must handle the material in a controlled, low-humidity environment.

  • Short-term solution: If you must use the material immediately, quickly break up the clumps with a clean, dry spatula inside a desiccator or a glove box.[8] Be aware that this does not remove the absorbed water, and the weighed mass will be inaccurate.

  • Long-term solution: The best practice is to dry the material before use. However, this must be done carefully to avoid thermal decomposition. Always consult the material's Safety Data Sheet (SDS) for thermal stability information.[16] A common method is to use a vacuum oven at a gentle temperature.[8]

Q2: How can I accurately weigh a hygroscopic piperidinone hydrochloride salt?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture.[8]

  • Ideal Method: Glove Box/Bag: The most reliable method is to weigh the salt inside a glove box or glove bag with a controlled inert atmosphere (e.g., nitrogen or argon).[10][17][18][19] This provides a moisture-free environment for handling.

  • Alternative Method: Fast Weighing and Desiccation: If a glove box is unavailable, work quickly.[8]

    • Pre-weigh a vial with a secure cap.

    • Briefly open the main container in a low-humidity area, quickly transfer an approximate amount of the salt to the vial, and immediately seal it.

    • Allow the vial to equilibrate in a desiccator before recording the final weight.

  • Making a Stock Solution: For recurring experiments, consider preparing a concentrated stock solution from the entire contents of a new bottle.[20] This avoids repeated exposure of the solid to air. You can then aliquot the solution for individual experiments.

Q3: My reaction yield is consistently low when using a piperidinone hydrochloride salt. Could its hygroscopicity be the cause?

A3: Absolutely. If your reaction is sensitive to water, the moisture absorbed by the hygroscopic salt can act as an inhibitor or a competing reagent.

  • Troubleshooting Steps:

    • Dry Your Reagents and Solvents: Ensure all other components of your reaction, including solvents, are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Dry the Piperidinone Salt: Dry the salt under vacuum before use, provided it is thermally stable.

    • Use an Inert Atmosphere: Set up and run your reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques to prevent moisture from entering the system.[19]

    • Run a Control Reaction: If possible, perform a control experiment where a known amount of water is intentionally added to see if it replicates the low yield.

Q4: What are the best storage conditions for hygroscopic piperidinone hydrochloride salts?

A4: Proper storage is crucial to maintaining the integrity of the material.[21]

  • Primary Container: Always keep the salt in its original, tightly sealed container.[8] After opening, consider using parafilm to further seal the cap.

  • Secondary Containment: Desiccator: Store the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[9][21] This will help absorb any moisture that enters the desiccator when it is opened.

  • Controlled Environment: For highly sensitive materials, storage inside a glove box with a controlled inert atmosphere is the best option.[19]

  • Temperature: Store at the temperature recommended by the manufacturer, which is often in a cool, dry place.[22]

The following table summarizes recommended storage and handling environments:

EnvironmentHumidity ControlBest ForKey Considerations
Standard Lab Bench NoneNot recommended for open handlingHigh risk of moisture absorption.
Desiccator GoodShort-term storage, equilibrationUse an active desiccant.[9]
Glove Bag Very GoodWeighing and small-scale manipulationsA more affordable alternative to a glove box.[17]
Glove Box (Inert Gas) ExcellentAll handling of highly hygroscopic materialsProvides the most controlled environment.[19]

Troubleshooting Guides

Problem: Inconsistent Analytical Results (e.g., NMR, HPLC, Karl Fischer)
Symptom Potential Cause Recommended Action
NMR shows broad peaks or unexpected signals. Presence of water in the NMR solvent or the sample.Use fresh, anhydrous deuterated solvents. Prepare the sample in a glove box or dry it thoroughly before dissolution.
HPLC shows shifting retention times or poor peak shape. Water absorption has changed the polarity of the sample, or the mobile phase composition is inconsistent.Prepare samples fresh and immediately before analysis. Ensure the mobile phase is properly degassed and consistent.
Karl Fischer titration gives a higher than expected water content. The sample has absorbed atmospheric moisture after being opened.Perform Karl Fischer analysis immediately after opening a new container or after properly drying the sample. Handle the sample in a low-humidity environment during preparation for titration.[15][23]
Problem: Physical Changes in the Solid Material
Symptom Potential Cause Recommended Action
Solid has turned into a sticky or semi-liquid mass (deliquescence). The material has absorbed a significant amount of atmospheric moisture.[9]The material may be unusable for quantitative work. Consider drying a small portion under high vacuum to see if the solid can be recovered, but its purity may be compromised.
Caking or clumping of the powder. Mild moisture absorption.Dry the material before use. Improve storage conditions by using a desiccator with fresh desiccant.[4][5]

Experimental Protocols

Protocol 1: Drying a Hygroscopic Piperidinone Hydrochloride Salt in a Vacuum Oven

This protocol is for drying a salt that has absorbed moisture. Always verify the thermal stability of your specific compound before heating.

  • Preparation: Place a thin layer of the piperidinone hydrochloride salt on a clean, dry watch glass or in a crystallization dish.

  • Placement: Place the dish in a vacuum oven.

  • Vacuum Application: Close the oven door and slowly apply a vacuum to prevent the powder from being disturbed.

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature to a point well below the compound's melting or decomposition temperature (e.g., 40-50 °C).

  • Drying Time: Dry for several hours (4-16 hours, compound-dependent) until a constant weight is achieved.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Release Vacuum: Gently break the vacuum with an inert gas like nitrogen.

  • Transfer: Immediately transfer the dried salt to a desiccator for storage or use.[8]

Protocol 2: Weighing and Transferring the Salt Using Schlenk Technique

This protocol is for moisture-sensitive reactions.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[24]

  • Inert Atmosphere: Assemble your reaction flask and equip it with a septum. Connect it to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to create an inert atmosphere.[19]

  • Weighing: In a glove box or using the fast-weighing method into a sealed vial, weigh the desired amount of the dried piperidinone hydrochloride salt.

  • Solid Addition: Under a positive pressure of inert gas, briefly remove the septum from the reaction flask and quickly add the weighed solid.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a syringe through the septum.[24]

Visualizing the Workflow

Workflow for Handling Hygroscopic Salts

Hygroscopic_Workflow cluster_storage Storage cluster_handling Handling & Weighing cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup Storage Store in Tightly Sealed Container in Desiccator Weighing Weigh in Controlled Environment (Glove Box or Fast Weighing) Storage->Weighing Material appears dry Drying Dry Under Vacuum (If Necessary) Storage->Drying Material shows clumping Reaction Use Anhydrous Solvents & Inert Atmosphere (Schlenk Line) Weighing->Reaction Drying->Weighing

Caption: Recommended workflow for handling hygroscopic salts.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Failed (e.g., Low Yield) Check_Moisture Was the piperidinone salt handled in a dry environment? Start->Check_Moisture Check_Solvents Were anhydrous solvents and reagents used? Check_Moisture->Check_Solvents Yes Solution_Handle Action: Re-weigh in glove box. Dry salt before use. Check_Moisture->Solution_Handle No Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Solvents->Check_Atmosphere Yes Solution_Dry Action: Dry all solvents and other reagents. Check_Solvents->Solution_Dry No Solution_Inert Action: Use Schlenk line or glove box for reaction. Check_Atmosphere->Solution_Inert No Success Problem Resolved Check_Atmosphere->Success Yes, review other parameters Solution_Handle->Success Solution_Dry->Success Solution_Inert->Success

Caption: Decision tree for troubleshooting failed reactions.

By understanding the principles of hygroscopicity and implementing these meticulous handling and troubleshooting techniques, you can significantly improve the reliability and success of your experiments involving piperidinone hydrochloride salts.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • B&M Scientific. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from [Link]

  • Pharmaceutical Sciences. (2015, November 18). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]

  • B&M Scientific. (n.d.). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • MDPI. (2023, January 2). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Damp Surveys Ltd. (2024, September 26). Hygroscopic salts trigged by rain part 3. Retrieved from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Retrieved from [Link]

  • LookChem. (n.d.). 4,4-Piperidinediol hydrochloride. Retrieved from [Link]

  • TNO - AIVC. (n.d.). MOISTURE PROBLEMS CAUSED BY HYGROSCOPIC BEHAVIOUR OF MATERIALS. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from [Link]

  • Thermopedia. (2011, February 14). HYGROSCOPICITY. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperazinyl-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and bioanalysis of antibiotic compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of piperazinyl-lactams, a critical class of antibiotics. Leveraging experimental data, we will dissect the characteristic fragmentation pathways, compare their behavior to other classes of β-lactam antibiotics, and provide robust analytical protocols to ensure accurate and reliable characterization. Our focus is to move beyond mere procedural steps, offering insights into the causal relationships that govern fragmentation and the rationale behind experimental design, thereby empowering researchers to confidently analyze this important class of molecules.

Introduction: The Structural Significance of Piperazinyl-Lactams

Piperazinyl-lactams, with piperacillin being a prominent example, represent a significant advancement in the penicillin class of antibiotics. Their structure is characterized by a β-lactam core, responsible for the inhibition of bacterial cell wall synthesis, appended with a side chain containing a piperazine ring. This piperazine moiety is not merely a structural accessory; it plays a crucial role in expanding the antimicrobial spectrum, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. Understanding the structural integrity and metabolic fate of these molecules is paramount in drug development and clinical monitoring, making a thorough understanding of their mass spectrometric behavior essential.

This guide will primarily utilize piperacillin as the exemplar for the piperazinyl-lactam class, while also drawing comparisons to other β-lactams such as cephalosporins and carbapenems to highlight the unique fragmentation signatures imparted by the piperazinyl group.

The Fragmentation Landscape of Piperazinyl-Lactams: A Mechanistic Perspective

Under electrospray ionization (ESI) in positive ion mode, piperazinyl-lactams readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion, induced by collision-induced dissociation (CID), is a predictable yet complex interplay of charge-directed cleavages within the β-lactam core and the piperazine side chain.

Key Fragmentation Pathways of Piperacillin

Piperacillin ([M+H]⁺ = m/z 518.2) undergoes several characteristic fragmentation reactions. The primary cleavages occur at the most labile bonds: the β-lactam ring and the amide linkage to the piperazine side chain.

A crucial initial fragmentation involves the cleavage of the β-lactam ring, a hallmark of penicillin-type antibiotics. This can be followed by or occur in concert with fragmentation of the side chain. One of the most abundant fragments observed for piperacillin is at m/z 398.1, which corresponds to the loss of CO₂ and a C₅H₇NO moiety.[1][2]

Two of the most diagnostic fragment ions for piperacillin are found at m/z 143.1 and m/z 115.0 . These ions are consistently reported as intense fragments in the MS/MS spectra of piperacillin and are often used for its quantification in multiple reaction monitoring (MRM) assays.[3] Another significant fragment is observed at m/z 160 .[4]

The diagram below illustrates a plausible fragmentation pathway for piperacillin, leading to the formation of these key diagnostic ions.

G cluster_piperacillin Piperacillin Fragmentation Pathway Piperacillin [M+H]+ (m/z 518.2) Piperacillin [M+H]+ (m/z 518.2) Fragment m/z 398.1 Fragment m/z 398.1 Piperacillin [M+H]+ (m/z 518.2)->Fragment m/z 398.1 Loss of CO2 & C5H7NO Fragment m/z 160 Fragment m/z 160 Piperacillin [M+H]+ (m/z 518.2)->Fragment m/z 160 β-lactam cleavage Fragment m/z 143.1 Fragment m/z 143.1 Piperacillin [M+H]+ (m/z 518.2)->Fragment m/z 143.1 Side-chain cleavage Fragment m/z 115.0 Fragment m/z 115.0 Fragment m/z 143.1->Fragment m/z 115.0 Loss of C2H4

Caption: Proposed fragmentation pathway of Piperacillin in ESI-MS/MS.

General Fragmentation of the Piperazine Moiety

The piperazine ring itself is prone to characteristic cleavages. In the context of piperazinyl-lactams, the linkage to the acyl side chain influences which fragmentation pathways are favored. Generally, cleavage of the C-N bonds within the piperazine ring or the bond connecting the piperazine to the rest of the molecule is common. For many piperazine derivatives, characteristic ions at m/z 70 and m/z 56 are observed, corresponding to fragments of the piperazine ring.[5]

Comparative Fragmentation Analysis: Piperazinyl-Lactams vs. Other β-Lactams

The fragmentation pattern of piperazinyl-lactams is distinct from other classes of β-lactam antibiotics due to the presence of the piperazine side chain. A comparative analysis highlights these differences and aids in the specific identification of these compounds in complex matrices.

Cephalosporins

Cephalosporins, which contain a dihydrothiazine ring fused to the β-lactam ring, also exhibit characteristic β-lactam cleavage. However, their fragmentation is often dominated by cleavages within the six-membered dihydrothiazine ring and the loss of substituents at the 3- and 7-positions. The substituent groups at the 3-position significantly influence the fragmentation pathways.[6][7] Unlike the prominent piperazine-related fragments in piperacillin, cephalosporin spectra are characterized by ions resulting from these different ring systems and side chains.

Carbapenems

Carbapenems, such as meropenem and imipenem, are structurally distinct with a pyrroline ring fused to the β-lactam ring. This structural difference leads to different fragmentation pathways compared to penicillins and cephalosporins.[8] A common observation in the mass spectrometry of carbapenems is their hydrolysis, which leads to a characteristic mass shift that can be monitored to detect carbapenemase activity.[9]

The following table summarizes the key precursor and product ions for representative compounds from each class, providing a clear basis for comparison.

Antibiotic ClassRepresentative CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Piperazinyl-Lactam Piperacillin518.2398.1, 160.0, 143.1, 115.0
Cephalosporin Cefepime481.1396.1 (loss of N-methylpyrrolidine), 167.1, 121.1
Carbapenem Meropenem384.1141.1 (cleavage of C-S bond), 114.1, 69.1

Experimental Protocols for the Analysis of Piperazinyl-Lactams

The following protocols are designed to be self-validating systems, with explanations for key steps to ensure robust and reproducible results.

Sample Preparation from Biological Matrices (Plasma/Serum)

The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, while ensuring high recovery of the analyte. Protein precipitation is a common and effective method for β-lactam antibiotics.

Protocol:

  • Aliquoting: Transfer 100 µL of plasma or serum into a clean microcentrifuge tube. The use of a small, precise volume minimizes sample usage and ensures consistency.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, such as piperacillin-d5) at a known concentration. The internal standard is crucial for correcting for variations in sample preparation and instrument response.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Acetonitrile is an effective protein precipitant. Using it cold enhances the precipitation process. The 3:1 ratio of acetonitrile to sample is a well-established starting point for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 30 seconds. This ensures thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. High-speed centrifugation pellets the precipitated proteins, and the low temperature helps maintain the stability of the analytes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis, being careful not to disturb the protein pellet.

  • Dilution (Optional but Recommended): Dilute the supernatant with an equal volume of water containing 0.1% formic acid. This step reduces the organic solvent concentration, which can improve peak shape in reversed-phase chromatography, and the formic acid ensures the analytes are protonated for positive mode ESI.

LC-MS/MS Analysis

The following is a robust starting method for the chromatographic separation and mass spectrometric detection of piperazinyl-lactams.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good choice for retaining and separating these moderately polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid. Formic acid aids in protonation and improves peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration) This gradient provides a rapid separation, with a hold at high organic content to wash the column and a sufficient re-equilibration time for reproducibility.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Elevated temperature can improve peak shape and reduce backpressure.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Piperacillin: 518.2 -> 143.1 (quantifier), 518.2 -> 115.0 (qualifier)

    • Piperacillin-d5 (IS): 523.2 -> 148.1

  • Key MS Parameters (starting points, instrument-specific optimization is required):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimize for each transition, but a starting point of 20-30 eV is reasonable.

The experimental workflow is summarized in the diagram below.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Collection (Plasma/Serum) Sample Collection (Plasma/Serum) Protein Precipitation Protein Precipitation Sample Collection (Plasma/Serum)->Protein Precipitation Add Internal Standard & Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Dilution (Optional) Dilution (Optional) Supernatant Transfer->Dilution (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Dilution (Optional)->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing MRM Quantification

Caption: A typical experimental workflow for the analysis of piperazinyl-lactams.

Conclusion

The mass spectrometric fragmentation of piperazinyl-lactams is a predictable process governed by the inherent structural features of the β-lactam core and the appended piperazine side chain. By understanding the characteristic fragmentation pathways, particularly the formation of diagnostic ions like m/z 143.1 and 115.0 for piperacillin, researchers can develop highly selective and sensitive analytical methods. The comparison with other β-lactam classes further underscores the unique fragmentation signature of piperazinyl-lactams. The provided experimental protocols offer a robust foundation for the reliable quantification and structural confirmation of these important antibiotics, empowering further research and development in this field.

References

  • De Cock, P., et al. (2014). A sensitive and robust LC-MS/MS method for the simultaneous quantification of cefepime, meropenem, piperacillin and tazobactam in plasma of critically ill patients. Journal of Chromatography B, 967, 137-144. [Link]

  • Berends, C. I., et al. (2018). Quantification of cefepime, meropenem, piperacillin and tazobactam in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 155, 209-217. [Link]

  • Colin, P., et al. (2015). Simultaneous determination of piperacillin and tazobactam in plasma and microdialysate from septic patients using a validated HPLC-UV method. Journal of Pharmaceutical and Biomedical Analysis, 107, 257-263. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Sun, J., et al. (2010). Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. Rapid Communications in Mass Spectrometry, 24(15), 2269-2276. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 456-464. [Link]

  • Carlier, M., et al. (2012). Simultaneous quantification of piperacillin and tazobactam in human plasma by a simple and rapid UPLC-MS/MS method. Journal of Antimicrobial Chemotherapy, 67(11), 2709-2712. [Link]

  • Li, X., et al. (2012). Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 16-21. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wang, J., et al. (2008). Compilation of an ESI-MS library of β-lactam antibiotics for rapid identification of drugs. Chromatographia, 68(9-10), 759-766. [Link]

  • Sparbier, K., et al. (2012). Using matrix-assisted laser desorption ionization-time of flight mass spectrometry to detect carbapenem resistance within 1 to 2.5 hours. Journal of Clinical Microbiology, 50(7), 2500-2505. [Link]

  • Voegele, D. (2021). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • Hermans, J., et al. (2019). A universal LC-MS/MS method for simultaneous detection of antibiotic residues in animal and environmental samples. Molecules, 24(13), 2413. [Link]

  • Barco, S., et al. (2015). A validated LC-MS/MS method for the simultaneous determination of piperacillin, tazobactam, and meropenem in human plasma. Journal of AOAC International, 98(4), 939-946. [Link]

  • D’Cunha, R., et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Journal of Chromatography B, 1072, 237-243. [Link]

  • Vering, T., et al. (2020). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. Antibiotics, 9(10), 692. [Link]

  • Faria Cortes, D. A., et al. (2008). Optimized LC-MS/MS quantification method for the detection of piperacillin and application to the development of charged liposaccharides as oral penetration enhancers. International Journal of Pharmaceutics, 351(1-2), 152-157. [Link]

  • Tenconi, S., et al. (1999). Electrospray mass spectrometry in the structural characterization of cephalosporins. Journal of Mass Spectrometry, 34(4), 268-275. [Link]

  • Papp-Wallace, K. M., et al. (2011). Carbapenems: past, present, and future. Antimicrobial Agents and Chemotherapy, 55(11), 4943-4960. [Link]

  • Hrabák, J., et al. (2012). Carbapenemase activity detection by matrix-assisted laser desorption ionization-time of flight mass spectrometry. Journal of Clinical Microbiology, 50(7), 2441-2443. [Link]

Sources

HPLC method development for 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC method development strategy for 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one , a structural intermediate often encountered in the synthesis of anticoagulant or antipsychotic pharmacophores.

Due to the presence of the basic piperazine moiety and the polar lactam ring, this compound presents specific chromatographic challenges: severe peak tailing on traditional silica and poor retention in acidic media. This guide compares three distinct separation strategies to identify the optimal purity method.

Analyte Profiling & Challenge Definition

Before selecting a column, we must understand the physicochemical behavior of the target molecule.

  • Core Structure: Phenyl ring (hydrophobic), Piperidin-2-one (polar lactam), Piperazine (basic amine).

  • Critical pKa: The secondary amine on the piperazine ring has a pKa of approximately 9.8 . The lactam nitrogen is non-basic.

  • The Problem: At standard HPLC pH (pH 2-3), the piperazine is fully protonated (

    
    ). This leads to:
    
    • Silanol Interaction: The positively charged amine interacts with residual silanols on the silica support, causing tailing.

    • Dewetting/Void Elution: The highly polar cationic species elutes too quickly on standard C18.

Comparative Methodology: Selecting the Stationary Phase

We evaluated three distinct chromatographic approaches to solve the retention and tailing issues.

Option A: The Traditional Approach (Acidic C18)
  • Column: Standard C18 (3.5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: FAILED .

    • Observation: The protonated amine repels the hydrophobic C18 chains and binds to silanols.

    • Result: Broad, tailing peak (

      
      ) and early elution (
      
      
      
      ).
Option B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.5 µm).

  • Mobile Phase: 0.1% TFA in Water/Methanol.

  • Mechanism:

    
    -
    
    
    
    interactions with the phenyl ring of the analyte + hydrophobic interaction.
  • Verdict: ACCEPTABLE (with caveats) .

    • Observation: The phenyl ligand engages the analyte's phenyl ring, improving retention despite the charge.

    • Result: Better separation of aromatic impurities, but tailing persists due to silanols.

Option C: The "High pH" Approach (Hybrid C18)
  • Column: Hybrid Silica C18 (e.g., XBridge or Gemini NX) - Resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Neutral state retention.

  • Verdict: OPTIMAL .

    • Observation: At pH 10, the piperazine (pKa ~9.8) is ~50-60% deprotonated (neutral). The neutral molecule interacts strongly with C18 without silanol interference.

    • Result: Sharp symmetry (

      
      ), high retention, and excellent resolution.
      

Comparative Data Summary

The following table summarizes the performance metrics of the three strategies.

ParameterMethod A: Acidic C18 Method B: Phenyl-Hexyl (TFA) Method C: High pH Hybrid C18
pH Condition pH 2.1 (Formic Acid)pH 2.0 (TFA)pH 10.0 (NH₄HCO₃)
Retention (

)
0.8 (Poor)2.5 (Good)4.2 (Excellent)
Tailing Factor (

)
2.4 (Fail)1.5 (Marginal)1.08 (Pass)
Theoretical Plates (

)
~2,500~6,000>12,000
Resolution (Impurity A) Co-elution1.83.5

Key Insight: Method C is the only self-validating protocol where the peak shape confirms the suppression of secondary silanol interactions.

Optimized Experimental Protocol (Method C)

This protocol is designed for the purity determination of the title compound and its potential synthetic byproducts (e.g., unreacted phenylpiperazine).

Reagents & Equipment
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic Modifier: HPLC Grade Acetonitrile.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX).

  • System: HPLC with PDA/UV detector.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of water. Adjust pH to 10.0 ± 0.1 using 25% ammonia solution. Filter through 0.22 µm nylon filter.

  • Gradient Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temp: 35°C (Improves mass transfer for basic amines).

    • Injection Vol: 5-10 µL.

    • Detection: 254 nm (Phenyl absorption) and 210 nm (Lactam/Amide).

Time (min)% Buffer (pH 10)% Acetonitrile
0.0955
2.0955
15.01090
18.01090
18.1955
23.0955
  • System Suitability Criteria:

    • Tailing Factor (

      
      ) of Main Peak: NMT 1.5.
      
    • %RSD of Area (n=5): NMT 2.0%.

    • Resolution between Main Peak and nearest impurity: > 2.0.[5]

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the chemical interaction mechanism that dictates the success of Method C.

Figure 1: Method Development Decision Tree

MethodDevTree Start Analyte: 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one (Basic Amine, pKa ~9.8) CheckpH Select pH Strategy Start->CheckpH Acidic Acidic pH (pH 2-3) (Analyte Protonated BH+) CheckpH->Acidic Traditional Basic High pH (pH 10) (Analyte Neutral B) CheckpH->Basic Modern/Optimized ColSel1 Standard C18 Acidic->ColSel1 ColSel2 Phenyl-Hexyl Acidic->ColSel2 ColSel3 Hybrid C18 (High pH Stable) Basic->ColSel3 Result1 Result: Severe Tailing (Silanol Interaction) ColSel1->Result1 Result2 Result: Good Selectivity Moderate Tailing ColSel2->Result2 Result3 Result: Sharp Peak High Retention ColSel3->Result3

Caption: Decision matrix highlighting why High pH (Method C) is the preferred route for basic piperazine derivatives.

Figure 2: Interaction Mechanism (Acidic vs. Basic)

Mechanism cluster_0 Acidic pH (pH 3) cluster_1 High pH (pH 10) AnalytePos Analyte (+) (Protonated) Interaction Ionic Attraction (TAILING) AnalytePos->Interaction Silanol Silanol (-) (Ionized Si-O) Silanol->Interaction AnalyteNeu Analyte (0) (Neutral) Interaction2 Hydrophobic Retention (SHARP PEAK) AnalyteNeu->Interaction2 C18Chain C18 Ligand (Hydrophobic) C18Chain->Interaction2

Caption: Mechanistic comparison. Acidic pH leads to ionic drag (tailing), while High pH ensures pure hydrophobic retention.

References

  • Dolan, J. W. (2006). "The Role of pH in Retention and Selectivity." LCGC North America. Available at: [Link]

  • McCalley, D. V. (2010). "Analysis of basic solutes by high-performance liquid chromatography." Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. (2023). "XBridge BEH C18 Columns: Method Development Guide." Available at: [Link]

  • PubChem. (2024). "Compound Summary: 1-Phenylpiperazine (Substructure)." Available at: [Link]

Sources

Crystal Structure Analysis of 3-Amino-1-phenylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of anticoagulant therapeutics, particularly Factor Xa inhibitors like Apixaban, the 3-amino-1-phenylpiperidin-2-one scaffold represents a critical pharmacophore. The biological efficacy of these derivatives is strictly governed by their stereochemistry at the C3 position and the conformational puckering of the lactam ring.

While High-Field NMR is the workhorse of synthetic characterization, it frequently fails to resolve the absolute configuration (R/S) and subtle conformational isomers of flexible piperidinone rings. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the "product" in this analysis—against NMR and Computational Modeling, demonstrating why SC-XRD remains the non-negotiable gold standard for this class of compounds.

Technical Comparison: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against its primary alternatives for analyzing 3-amino-1-phenylpiperidin-2-one derivatives.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (The Gold Standard) High-Field NMR (600+ MHz) DFT/Computational Modeling
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Stereochemistry & ConnectivityPredicted Low-Energy Conformers
Stereochemical Certainty Definitive (using Anomalous Dispersion)Ambiguous (requires derivatization/Mosher esters)Hypothetical (dependent on basis set)
Conformational Insight Exact ring puckering (Twist-boat vs. Chair)Time-averaged solution stateGas-phase or implicit solvent models
Sample Requirement Single Crystal (

mm)

5–10 mg dissolved solid
None (Virtual)
Throughput Speed Low (Days to Weeks for growth)High (Minutes to Hours)Medium (Hours to Days)
Limitation Requires crystalline solidOverlapping signals; solvent effectsAccuracy limits on flexible rings

Deep Dive: Why SC-XRD Wins for Piperidin-2-ones

The Conformational Challenge

The piperidin-2-one ring contains a planar amide bond (


), which forces the ring into a distorted half-chair or twist-boat conformation  rather than the classic chair observed in saturated piperidines.
  • NMR Limitation: In solution, the ring undergoes rapid ring inversion on the NMR timescale, averaging the coupling constants (

    
    ) and obscuring the bioactive conformation.
    
  • XRD Resolution: Crystallography freezes the molecule in its low-energy solid-state conformation, revealing the precise torsion angles that dictate receptor binding.

The Stereochemical Trap

For 3-amino derivatives, the C3 chiral center is prone to racemization during synthesis.

  • NMR Limitation: Standard 1D

    
     NMR cannot distinguish enantiomers. Chiral shift reagents or derivatization (Mosher's acid) are required but can alter the conformation.
    
  • XRD Resolution: SC-XRD determines the absolute structure directly. For light-atom structures (C, H, N, O), the use of Copper radiation (

    
    ) enhances the anomalous signal, allowing unambiguous assignment of (R) or (S) configuration without chemical modification.
    

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of polar lactams is the primary bottleneck. The following protocol is optimized for 3-amino-1-phenylpiperidin-2-one derivatives.

Phase A: Crystal Growth (Vapor Diffusion Method)
  • Objective: Slow controlled precipitation to minimize defects.

  • Solvent System:

    • Solvent: Methanol or Dichloromethane (DCM) – High solubility.

    • Anti-solvent:[1] Diethyl ether or Hexane – Low solubility.

Step-by-Step:

  • Dissolution: Dissolve 15–20 mg of the purified derivative in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Diffusion: Carefully add 3–5 mL of Diethyl ether to the outer vial (do not mix with inner solution).

  • Sealing: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Monitor daily. Colorless block-like crystals typically form within 3–7 days.

Phase B: Data Collection & Refinement[1][2]
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion.

  • Collection: Collect data using

    
     radiation (
    
    
    
    Å) to maximize the anomalous signal for absolute structure determination.
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay attention to the Flack parameter; a value near 0.0 indicates correct absolute configuration.

Decision Logic & Workflow Visualization

Workflow 1: Structural Validation Pipeline

This diagram outlines the critical path from synthesis to validated structure, highlighting the "Go/No-Go" decision points.

StructuralValidation Start Crude Synthesis Product (3-amino-1-phenylpiperidin-2-one) Purification Purification (Column Chromatography) Start->Purification PurityCheck Purity Check (HPLC/LC-MS > 95%) Purification->PurityCheck Decision Is Absolute Config Required? PurityCheck->Decision NMR_Path High-Field NMR (1H, 13C, NOESY) Decision->NMR_Path No (Routine ID) XRD_Path Crystallization (Vapor Diffusion) Decision->XRD_Path Yes (Drug Candidate) NMR_Result Relative Config Only (Ambiguous) NMR_Path->NMR_Result XRD_Result SC-XRD Data Collection (Low Temp, Cu Source) XRD_Path->XRD_Result NMR_Result->Decision Inconclusive? Final Validated Structure (Ready for Bio-Assay) XRD_Result->Final

Caption: Operational workflow for structural validation. Note the feedback loop from NMR to XRD if stereochemical ambiguity persists.

Workflow 2: Conformational Logic

Understanding why the piperidinone ring requires XRD over NMR.

ConformationLogic Molecule Piperidin-2-one Scaffold Solution Solution State (NMR) Molecule->Solution Solid Solid State (XRD) Molecule->Solid Dynamic Rapid Ring Inversion (Averaged Signals) Solution->Dynamic Static Locked Conformation (Twist-Boat/Half-Chair) Solid->Static Outcome1 Loss of 3D Detail Dynamic->Outcome1 Outcome2 Precise Pharmacophore Map Static->Outcome2

Caption: Comparison of conformational states in solution vs. solid phase. XRD captures the bioactive "locked" conformation.

References

  • National Institutes of Health (NIH). (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile and Risk Assessment

To establish a safe disposal procedure, we must first understand the potential risks. The structure of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one combines a phenylpiperazine group, known for its potential toxicity and corrosive properties, with a piperidinone scaffold.[1][2]

Causality of Hazard Assessment: By deconstructing the molecule into its primary functional groups, we can infer a plausible hazard profile. The piperazine ring can cause skin burns, eye damage, and may have reproductive toxicity.[3][4] The addition of a phenyl group can increase toxicity.[1][2] Piperidinone derivatives themselves can be harmful if swallowed and act as skin and eye irritants.[5] Therefore, the combined molecule must be handled as a hazardous substance requiring stringent safety measures.

Table 1: Summary of Inferred Hazards from Constituent Moieties

Hazard Category Associated Moiety GHS Hazard Statement (Example) Source
Acute Oral Toxicity 1-Phenylpiperazine H301: Toxic if swallowed [1]
Acute Dermal Toxicity 1-Phenylpiperazine H311: Toxic in contact with skin [1]
Skin Corrosion/Irritation 1-Phenylpiperazine, Piperidinone H314: Causes severe skin burns and eye damage [1][5]
Serious Eye Damage 1-Phenylpiperazine, Piperidinone H319: Causes serious eye irritation [5][6]

| Reproductive Toxicity | Piperazine | H360D: May damage the unborn child |[3] |

This conservative assessment necessitates that all waste containing 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one be managed as hazardous chemical waste.

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, direct contact and inhalation must be strictly avoided. All handling and disposal preparation must be conducted within a certified chemical fume hood.[3][7]

Required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, minimum 8-inch length). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation. Consult your EHS office for specific guidance.

Waste Collection and Segregation Protocol

Proper segregation is the foundation of safe and compliant chemical disposal. Never mix this waste stream with other chemicals unless explicitly permitted by your EHS office.[8]

Step-by-Step Collection Procedure:

  • Select a Waste Container: Use a designated, compatible, and leak-proof container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, tight-fitting lid.

  • Collect Waste:

    • Solid Waste: Collect waste 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one and any contaminated consumables (e.g., weigh boats, contaminated gloves, wipes) and place them directly into the designated waste container.[9] Avoid generating dust.[9]

    • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed liquid waste container. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Label the Container: Immediately after the first addition of waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Phenyl-3-(piperazin-1-yl)piperidin-2-one"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The date of first accumulation

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[8][10]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Before re-entering the area, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent. Carefully sweep or scoop the material into the hazardous waste container.[6][10] Avoid creating dust.[9]

    • For Liquid Spills: Contain the spill with absorbent pads or dikes. Apply absorbent material, starting from the outside and working inward.

  • Decontaminate: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (consult your EHS office, but isopropanol or ethanol followed by soap and water is often appropriate). Collect all decontamination materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated materials, including gloves and absorbent pads, into the sealed hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Disposal Pathway Workflow

The decision-making process for the final disposal of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one waste should follow a structured pathway to ensure safety and compliance. This workflow is visualized in the diagram below.

G Disposal Workflow for 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one start Start: Waste Generation characterize Step 1: Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize ppe Step 2: Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) characterize->ppe collect Step 3: Collect & Segregate Waste - Use compatible, sealed container - Do not mix with other waste streams ppe->collect label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms collect->label store Step 5: Store in Designated Area - Secure & Ventilated - Away from incompatibles label->store contact_ehs Step 6: Arrange for Disposal - Contact Institutional EHS Office or - Certified Hazardous Waste Contractor store->contact_ehs provide_info Step 7: Provide Documentation - Inform contractor of inferred hazards (Toxic, Corrosive) contact_ehs->provide_info end End: Waste Picked Up for Final Disposal (e.g., High-Temperature Incineration) provide_info->end

Caption: Disposal Workflow Diagram

Final Disposal Procedure

The final disposal of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one must be conducted by professionals.

  • Contact Professionals: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[8][11]

  • Provide Information: Inform the disposal company of the contents of the waste container. Since a specific SDS is unavailable, you must convey the inferred hazards based on its constituent parts (toxic, corrosive, potential reproductive hazard). This ensures they can transport and dispose of the material safely.

  • Method of Disposal: The most appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11] Never attempt to dispose of this chemical down the drain or in regular trash.[8][9]

By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Safety Data Sheet for Piperazine. (2018, January 18). Thermo Fisher Scientific.

  • BenchChem. (n.d.). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.

  • PubChem. (n.d.). 1-Phenylpiperidin-2-one. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperine.

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Piperazine.

  • Central Drug House (P) Ltd. (n.d.). 1-PHENYL PIPERAZINE Material Safety Data Sheet.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methyl-3-phenylpiperazine.

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.

  • ChemSynthesis. (2025, May 20). 1-phenyl-1-piperidin-1-yloctan-2-one.

  • Thermo Fisher Scientific. (2013, January 21). Safety Data Sheet: 1-Phenylpiperazine.

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Phenylpiperazine.

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE.

  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet: N-Aminoethylpiperazine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.